
(2S)-2-isocyanato-3-methylbutane
Overview
Description
(2S)-2-isocyanato-3-methylbutane is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
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Biological Activity
(2S)-2-isocyanato-3-methylbutane is an organic compound characterized by its isocyanate functional group (-N=C=O). This chiral molecule, with the molecular formula C6H11N, has garnered attention due to its significant biological activity, particularly its toxicity and reactivity with biological molecules. Understanding its biological implications is crucial for both industrial applications and health safety.
- Molecular Formula : C6H11N
- Molecular Weight : 113.16 g/mol
- Structure : The compound features a branched structure with a chiral center at the second carbon atom.
Toxicity and Irritation
Isocyanates, including this compound, are known for their potential health hazards. They can act as irritants to the skin, eyes, and respiratory tract. Acute exposure may lead to respiratory sensitization and allergic reactions, making them a concern in occupational settings .
- Acute Toxicity : This compound poses significant acute toxicity risks if ingested or inhaled. Symptoms may include irritation of mucous membranes, coughing, and difficulty breathing.
- Chronic Effects : Prolonged exposure can lead to more severe health issues, including asthma-like symptoms and other respiratory diseases due to sensitization.
Mutagenic Properties
Research indicates that isocyanates might possess mutagenic properties. Studies have shown that they can interact with nucleic acids and proteins, potentially leading to genetic mutations and adverse health effects .
Interaction with Biological Systems
The reactivity of this compound with biological molecules is a focal point of research. Isocyanates can modify amino acids in proteins through carbamoylation, which may alter protein function and lead to toxicological effects.
Case Studies
- Respiratory Sensitization : A study highlighted the role of isocyanates in occupational asthma among workers exposed to polyurethane foam production. The study found that sensitization could occur after repeated low-level exposure.
- Genotoxicity Assessment : In vitro studies have demonstrated that exposure to isocyanates can lead to DNA damage in human cell lines, suggesting a potential link to cancer risk .
Applications in Industry
Despite their toxicity, isocyanates like this compound have important applications in the production of polymers and coatings. They are widely used as raw materials for producing polyurethane foams, paints, and adhesives .
Comparative Analysis with Other Isocyanates
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl Isocyanate | Simple Isocyanate | Highly volatile; associated with industrial accidents |
Ethyl Isocyanate | Simple Isocyanate | Used mainly in polymer production; less toxic |
Phenyl Isocyanate | Aromatic Isocyanate | Exhibits different reactivity due to aromatic stabilization |
(S)-2-Isocyanato-3-methylvalerate | Similar Chiral Compound | Contains a longer carbon chain; different biological activity |
The unique chiral configuration of this compound differentiates it from other isocyanates in terms of its reactivity and potential applications in specialized synthesis processes.
Scientific Research Applications
Synthetic Chemistry
(2S)-2-isocyanato-3-methylbutane plays a crucial role in synthetic organic chemistry due to its reactivity with various nucleophiles. It can participate in reactions such as:
- Urethane Formation : Reacting with alcohols to form urethanes, which are important intermediates in polymer production.
- Amine Reactions : Interacting with amines to produce carbamates, useful in pharmaceuticals and agrochemicals.
Material Science
The compound is used in the development of new materials, particularly:
- Polymeric Materials : It serves as a building block for polyurethane synthesis, which is widely utilized in coatings, foams, and adhesives.
- Cross-Linking Agents : Its ability to react with hydroxyl and amine groups makes it suitable for creating cross-linked networks in polymer chemistry.
Isocyanates, including this compound, are known for their significant biological activity. Studies have indicated:
- Toxicity : It exhibits acute toxicity and can act as an irritant to skin, eyes, and respiratory systems. Chronic exposure may lead to respiratory sensitization and allergic reactions.
- Protein Modification : The compound can modify proteins and nucleic acids, leading to potential toxicological effects that warrant careful handling in laboratory settings.
Research Applications
Research involving this compound often focuses on:
- Interaction Studies : Understanding how this compound interacts with biological systems helps elucidate its potential health impacts.
- Synthetic Methodology Development : Exploring new synthetic routes involving this isocyanate can lead to more efficient production methods for related compounds.
Case Study 1: Synthesis of Urethanes
A study demonstrated the synthesis of urethanes from this compound and various alcohols. The reaction conditions were optimized to maximize yield while minimizing side reactions. This application underscores its utility in producing valuable intermediates for pharmaceutical applications.
Case Study 2: Toxicological Assessment
Research assessing the toxicological profile of this compound revealed significant irritant properties. In vitro studies showed that exposure could lead to protein modification, raising concerns about occupational safety when handling this compound.
Properties
IUPAC Name |
(2S)-2-isocyanato-3-methylbutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(3)7-4-8/h5-6H,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSWKSXDJYECKQ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426982 | |
Record name | (2S)-2-isocyanato-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749261-38-9 | |
Record name | (2S)-2-isocyanato-3-methylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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